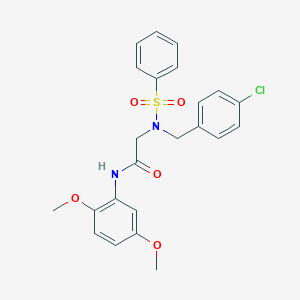
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII acts by binding to the ATP-binding site of this compound and inhibiting its activity. This leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound inhibitor VIII has been shown to have various biochemical and physiological effects, including the promotion of cell survival, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to regulate glucose metabolism, insulin sensitivity, and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII has several advantages for lab experiments, including its high potency, specificity, and selectivity for this compound. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII. These include the optimization of its pharmacokinetic properties, the identification of new therapeutic targets, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, the use of this compound inhibitor VIII in combination with other drugs or therapies may provide synergistic effects and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII involves the reaction of 4-chlorobenzylamine, 2,5-dimethoxybenzaldehyde, and phenylsulfonylglycine in the presence of a catalyst and solvent. The resulting product is a white powder with a molecular weight of 535.08 g/mol and a melting point of 174-176°C.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder. It has been shown to inhibit the activity of glycogen synthase kinase-3 (this compound), an enzyme that plays a crucial role in various signaling pathways involved in cell growth, differentiation, apoptosis, and metabolism.
Propiedades
Fórmula molecular |
C23H23ClN2O5S |
|---|---|
Peso molecular |
475 g/mol |
Nombre IUPAC |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O5S/c1-30-19-12-13-22(31-2)21(14-19)25-23(27)16-26(15-17-8-10-18(24)11-9-17)32(28,29)20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,27) |
Clave InChI |
QPCPYZAVPXDHLO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B300870.png)

![5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300873.png)

![5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300878.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300883.png)
![(2E,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300884.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B300885.png)
![5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300886.png)
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B300887.png)



